

LMK-235: Application Notes and Protocols for Experimental Use

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Compound of Interest

Compound Name: *Lmk-235*
CAS No.: *1418033-25-6*
Cat. No.: *B612164*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

LMK-235 is a potent and selective inhibitor of histone deacetylase (HDAC) 4 and HDAC5, enzymes that play a crucial role in the epigenetic regulation of gene expression.^{[1][2][3][4][5]} This document provides detailed application notes and protocols for the dissolution, preparation, and experimental use of **LMK-235** in both in vitro and in vivo research settings. The information is intended to guide researchers in accurately preparing and utilizing this compound to investigate its therapeutic potential and biological functions.

Compound Information and Properties

Property	Value	Reference
CAS Number	1418033-25-6	[1][6][7][8]
Molecular Formula	C ₁₅ H ₂₂ N ₂ O ₄	[1][2][6][7]
Molecular Weight	294.35 g/mol	[2][7][8]
Appearance	Crystalline solid	[1][6]
Purity	≥98%	[1][2][6][7]
Storage	Store at -20°C	[6][7]
Stability	≥4 years at -20°C	[6]

Solubility Data

LMK-235 exhibits solubility in various organic solvents and is sparingly soluble in aqueous buffers. For most biological experiments, a stock solution in DMSO is recommended.

Solvent	Solubility	Reference
DMSO	~30 mg/mL[1][6], 59 mg/mL (200.44 mM)[8], up to 100 mM[7]	[1][6][7][8]
Ethanol	~10 mg/mL[1][6], 59 mg/mL (200.44 mM)[8], up to 100 mM[7]	[1][6][7][8]
Dimethylformamide (DMF)	~30 mg/mL	[1][6]
DMSO:PBS (pH 7.2) (1:1)	~0.5 mg/mL	[1][6]
Water	Insoluble	[8]

In Vitro Experimental Protocols

Preparation of LMK-235 Stock Solution

Objective: To prepare a high-concentration stock solution of **LMK-235** for subsequent dilution in cell culture media or assay buffers.

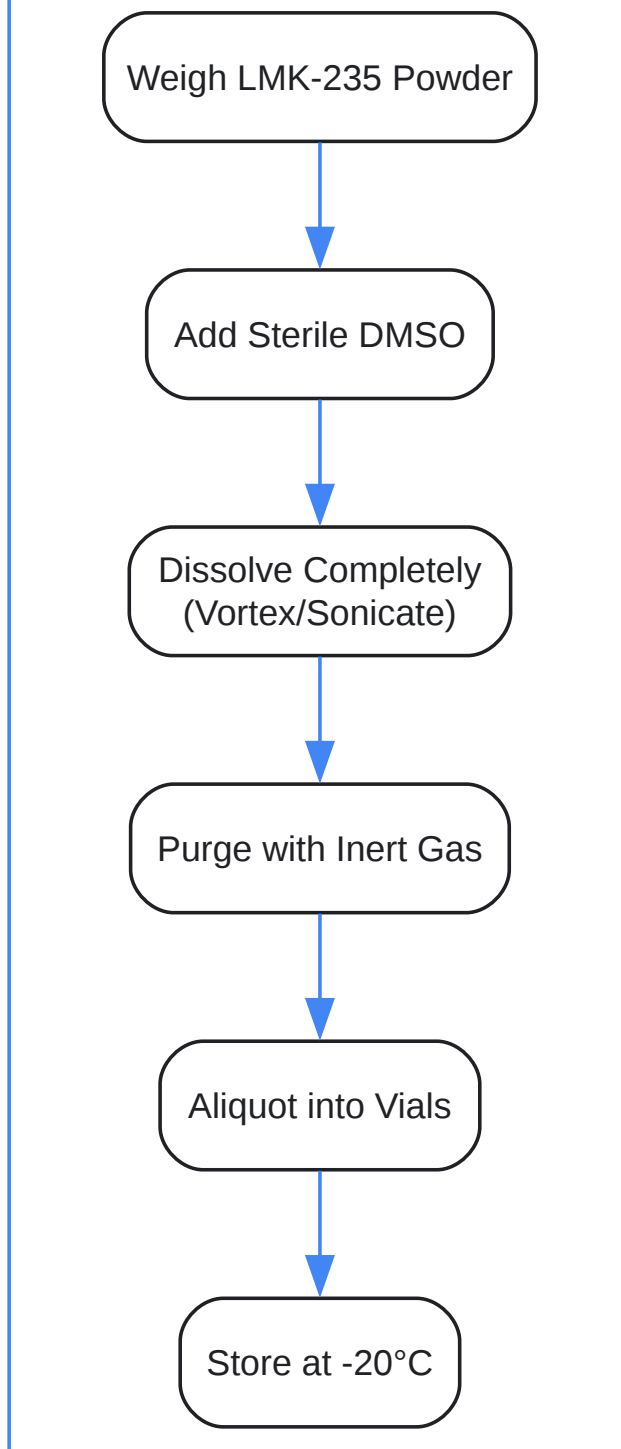
Materials:

- **LMK-235** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials

Protocol:

- Bring the **LMK-235** vial to room temperature before opening.
- Weigh the desired amount of **LMK-235** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 20 mM).[9]
- Vortex or sonicate briefly until the powder is completely dissolved.
- Purge the solution with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[6]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.[9] Stored properly, the DMSO stock solution is stable for extended periods.

LMK-235 Stock Solution Preparation



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Workflow for preparing **LMK-235** stock solution.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of **LMK-235** on cancer cell lines.

Materials:

- Cancer cell lines (e.g., A2780, Cal27, Kyse510, MDA-MB-231)[10]
- 96-well plates
- Complete cell culture medium
- **LMK-235** stock solution (e.g., 20 mM in DMSO)
- MTT solution (5 mg/mL in PBS)[10]
- DMSO
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[10]
- Prepare serial dilutions of **LMK-235** in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
- Remove the old medium from the wells and add 100 μ L of the medium containing different concentrations of **LMK-235**. Include untreated and vehicle (DMSO) control wells.
- Incubate the plate for the desired time period (e.g., 72 hours).[10]
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 544 nm with a reference wavelength of 690 nm using a microplate reader.[10]
- Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vivo Experimental Protocols

Preparation of LMK-235 for Oral Administration

Objective: To prepare a homogenous suspension of **LMK-235** for oral gavage in animal models.

Materials:

- **LMK-235** powder
- Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% in sterile water)

Protocol:

- Weigh the required amount of **LMK-235**.
- Prepare the appropriate volume of CMC-Na solution.
- Add the **LMK-235** powder to the CMC-Na solution.
- Mix thoroughly to obtain a homogenous suspension. A final concentration of ≥ 5 mg/mL can be achieved.[8]
- Prepare the suspension fresh before each administration.

Preparation of LMK-235 for Intraperitoneal (i.p.) Injection

Objective: To prepare a clear solution of **LMK-235** for intraperitoneal injection in animal models.

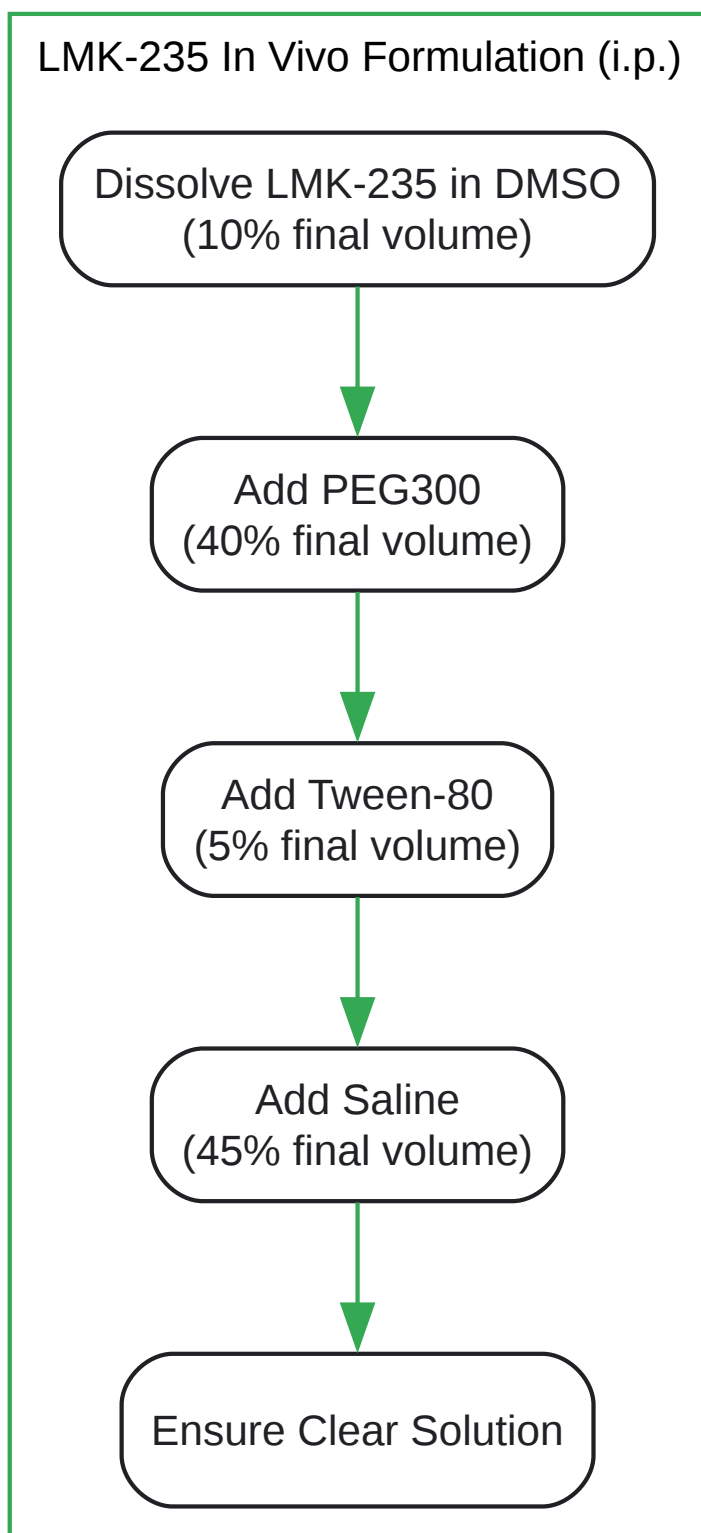
Materials:

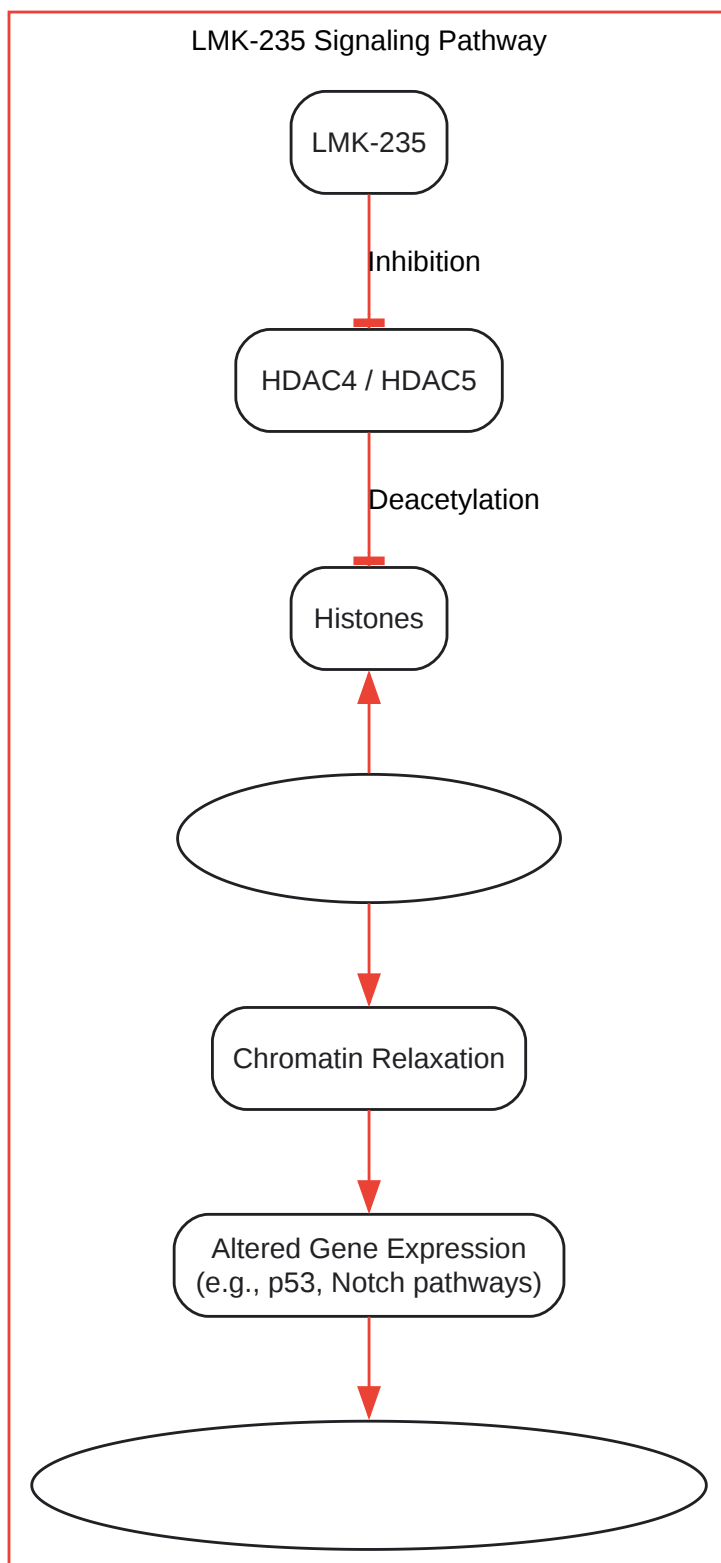
- **LMK-235** powder

- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)

Protocol:

- First, dissolve **LMK-235** in DMSO to create a clear stock solution.
- Sequentially add the co-solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
- Ensure the solution is clear after each addition. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[3]
- A solubility of ≥ 5 mg/mL can be achieved with this formulation.[3]
- It is recommended to prepare this working solution fresh on the day of use.[3]





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